REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN([CH:9]=[O:10])C.[Br:11][C:12]1[CH:13]=[C:14]([O:21][CH3:22])[C:15]2[N:16]([N:18]=[CH:19][CH:20]=2)[CH:17]=1>>[Br:11][C:12]1[CH:13]=[C:14]([O:21][CH3:22])[C:15]2[N:16]([N:18]=[CH:19][C:20]=2[CH:9]=[O:10])[CH:17]=1
|
Name
|
|
Quantity
|
513 μL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.52 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2N(C1)N=CC2)OC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
WAIT
|
Details
|
After 3.5 h
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of saturated aqueous sodium bicarbonate (30 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
was placed under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to remove excess DMF
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C1)N=CC2C=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |